molecular formula C5H4Cl2N2O B3073417 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride CAS No. 1017590-29-2

5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Cat. No. B3073417
CAS RN: 1017590-29-2
M. Wt: 179 g/mol
InChI Key: KSXZCNNHAIOHBC-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

  • Melting Point : The melting point of 5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride is approximately .

Scientific Research Applications

Synthesis of Functionalized Pyrazoles

5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride serves as a key intermediate in the synthesis of pyrazoles with diverse functional groups. A study detailed a flexible synthesis approach for pyrazoles by coupling protected alkynols with acid chlorides, including 5-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride, to form alkynyl ketones. These ketones undergo further reaction to yield pyrazole nuclei, which can be converted into ligands with potential applications in hydrogen bonding and metal coordination due to their unique placement of ligating side chains on a ring carbon rather than a nitrogen atom. This method allows for the installation of various groups at specific positions on the pyrazole ring, demonstrating the compound's versatility in organic synthesis and ligand design (Grotjahn et al., 2002).

Crystal Structure and Molecular Interactions

Another study focused on the crystal structure of a compound derived from the reaction of (Z)-ethyl 3-amino-3-(4-chlorophenyl)-2-cyanoacrylate and 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carbonyl chloride. This research highlights the importance of molecular interactions, such as hydrogen bonding, in determining the crystal packing and stability of compounds. The study provides insights into the geometric arrangement and electronic properties of molecules, which are crucial for understanding the reactivity and potential applications of these compounds in materials science and pharmaceutical research (Zhang, D., Zhang, X., & Guo, L., 2009).

Antifungal and Antiviral Activities

Pyrazole acyl thiourea derivatives synthesized from 5-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride were investigated for their biological activities. These compounds displayed significant antifungal and anti-Tobacco mosaic virus (TMV) activities, showcasing the potential of 5-chloro-1-methyl-1H-pyrazole-3-carbonyl chloride derivatives in developing new agrochemicals and antiviral agents. The study underscores the importance of this compound in the synthesis of bioactive molecules with applications in disease management and crop protection (Wu et al., 2012).

properties

IUPAC Name

5-chloro-1-methylpyrazole-3-carbonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Cl2N2O/c1-9-4(6)2-3(8-9)5(7)10/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSXZCNNHAIOHBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methyl-1H-pyrazole-3-carbonyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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